![molecular formula C14H9Br2FO2 B14163817 3,5-Dibromo-2-[(2-fluorobenzyl)oxy]benzaldehyde CAS No. 792945-75-6](/img/structure/B14163817.png)
3,5-Dibromo-2-[(2-fluorobenzyl)oxy]benzaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,5-Dibromo-2-[(2-fluorobenzyl)oxy]benzaldehyde is an organic compound with the molecular formula C14H9Br2FO2. It is characterized by the presence of bromine, fluorine, and aldehyde functional groups, making it a versatile compound in various chemical reactions and applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Dibromo-2-[(2-fluorobenzyl)oxy]benzaldehyde typically involves the bromination of 2-[(2-fluorobenzyl)oxy]benzaldehyde. The reaction conditions often include the use of bromine or N-bromo-succinimide as brominating agents. The reaction is carried out in an organic solvent such as dichloromethane or chloroform, under controlled temperature conditions to ensure selective bromination at the 3 and 5 positions of the benzaldehyde ring .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to control reaction parameters precisely .
Chemical Reactions Analysis
Types of Reactions
3,5-Dibromo-2-[(2-fluorobenzyl)oxy]benzaldehyde undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The bromine atoms can be substituted by nucleophiles such as amines or thiols.
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Common Reagents and Conditions
Bromination: Bromine or N-bromo-succinimide in dichloromethane.
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Major Products Formed
Nucleophilic Substitution: Formation of substituted benzaldehyde derivatives.
Oxidation: Formation of 3,5-dibromo-2-[(2-fluorobenzyl)oxy]benzoic acid.
Reduction: Formation of 3,5-dibromo-2-[(2-fluorobenzyl)oxy]benzyl alcohol.
Scientific Research Applications
3,5-Dibromo-2-[(2-fluorobenzyl)oxy]benzaldehyde has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor in the synthesis of drug candidates.
Mechanism of Action
The mechanism of action of 3,5-Dibromo-2-[(2-fluorobenzyl)oxy]benzaldehyde depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. The presence of bromine and fluorine atoms can enhance its binding affinity and specificity towards molecular targets .
Comparison with Similar Compounds
Similar Compounds
2-[(3-Fluorobenzyl)oxy]benzaldehyde: Lacks the bromine atoms, making it less reactive in certain chemical reactions.
3-[(3-Fluorobenzyl)oxy]benzaldehyde: Similar structure but with different substitution pattern, affecting its reactivity and applications.
3,5-Dibromo-4-[(2-fluorobenzyl)oxy]benzaldehyde: Similar compound with a different substitution pattern, which may influence its chemical properties and applications.
Uniqueness
3,5-Dibromo-2-[(2-fluorobenzyl)oxy]benzaldehyde is unique due to the specific positioning of bromine and fluorine atoms, which can significantly influence its reactivity and interaction with other molecules. This makes it a valuable compound in various synthetic and research applications .
Properties
CAS No. |
792945-75-6 |
|---|---|
Molecular Formula |
C14H9Br2FO2 |
Molecular Weight |
388.03 g/mol |
IUPAC Name |
3,5-dibromo-2-[(2-fluorophenyl)methoxy]benzaldehyde |
InChI |
InChI=1S/C14H9Br2FO2/c15-11-5-10(7-18)14(12(16)6-11)19-8-9-3-1-2-4-13(9)17/h1-7H,8H2 |
InChI Key |
NZLRWBUEWVVGAF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)COC2=C(C=C(C=C2Br)Br)C=O)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


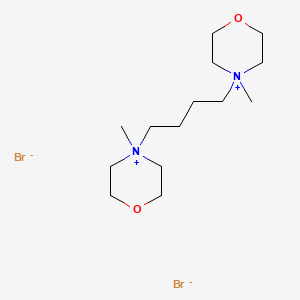


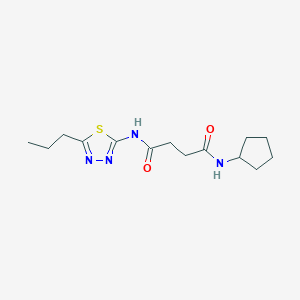

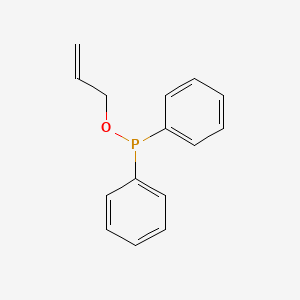
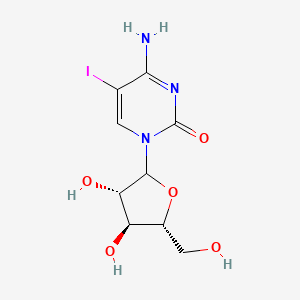

![(5E)-5-({[2-(dimethylamino)ethyl]amino}methylidene)-1-(3-methoxyphenyl)-2-sulfanylpyrimidine-4,6(1H,5H)-dione](/img/structure/B14163782.png)
![2-[(4-Isopropyl-2,3-dihydro-1H-6-oxa-5,8,10-triaza-cyclopenta[c]fluoren-7-yl)-methyl-amino]-ethanol](/img/structure/B14163783.png)
![12-ethyl-12-methyl-5-methylsulfanyl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-3-one](/img/structure/B14163800.png)
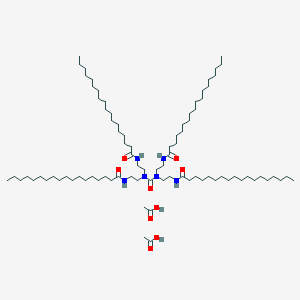
![6H-Pyrrolo[2,3-b]pyridin-6-one, 4-amino-1,7-dihydro-5-hydroxy-2,3-dimethyl-](/img/structure/B14163820.png)
![N-(pyridin-3-ylmethyl)[1]benzofuro[3,2-d]pyrimidin-4-amine](/img/structure/B14163823.png)
